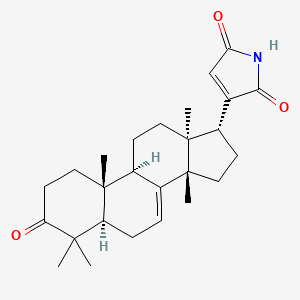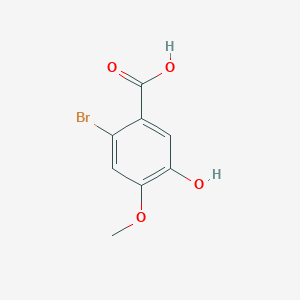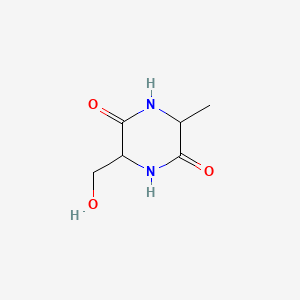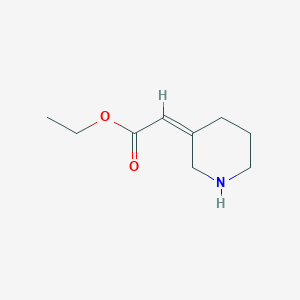
Laxiracemosin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laxiracemosin H (LH) is a novel peptide isolated from the marine sponge Laxiracemosin sp. It is a cyclic peptide of 10 amino acids, containing two disulfide bonds, and has shown promising activity against a variety of microbial pathogens. LH has also been demonstrated to possess anti-inflammatory, anti-tumor and antioxidant properties, making it a potential candidate for therapeutic applications.
Aplicaciones Científicas De Investigación
Laxiracemosins, including Laxiracemosin H, were discovered in the bark of Dysoxylum laxiracemosum. Some of these compounds, such as laxiracemosins A and E, showed significant cytotoxicity against human cancer cell lines, suggesting potential use in cancer treatment (Xiang-Yun Zhang et al., 2010).
Another study focused on the chemical constituents of Dysoxylum laxiracemosum's stems. Several compounds, including this compound, were isolated and identified. The study expanded the understanding of this plant's chemical profile, which is crucial for further research into its pharmacological properties (T. Tang et al., 2012).
In a study that isolated various compounds from Dysoxylum lenticellatum, this compound was identified among others. This research provided insight into the chemical constituents of the plant and their potential cytotoxic activities, indicating possible therapeutic applications (Xu You-kai, 2012).
Safety and Hazards
While specific safety and hazard information for Laxiracemosin H is not available in the sources retrieved, general safety measures for handling chemical substances should be followed. These include washing thoroughly after handling, avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and keeping away from sources of ignition .
Mecanismo De Acción
Mode of Action
Terpene alkaloids often bind to proteins or other cellular components, altering their function and leading to changes in cellular processes .
Result of Action
In vitro studies have shown that Laxiracemosin H is inactive against HL-60, SMMC-7721, A-549, MCF-7, SW480 cells (IC 50: > 20 µM)
Análisis Bioquímico
Biochemical Properties
Laxiracemosin H plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite in plants, specifically in the leaves and twigs of Dysoxylum lenticellatum . The compound’s interactions with enzymes and proteins are crucial for its role as a plant metabolite, influencing various metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular metabolism and gene expression . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects . These interactions are critical for the compound’s biological activity and potential therapeutic uses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have indicated that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, this compound has been observed to maintain its stability under certain conditions, but it may degrade over time, affecting its efficacy and biological activity . Understanding these temporal effects is crucial for its application in research and potential therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, at high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role as a plant metabolite suggests its involvement in primary and secondary metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[(5R,9R,10R,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,24+,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOKEBRRTSUMOO-CVRFEKSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are Laxiracemosin H and Laxiracemosin B, and where were they discovered?
A1: this compound and Laxiracemosin B are tirucallane-type alkaloids []. They were isolated from the stems of Dysoxylum lenticellatum alongside ten other compounds during a study on the plant's chemical constituents []. This study marks the first time these compounds have been isolated from D. lenticellatum [].
Q2: Are there any notable biological activities associated with the compounds found in Dysoxylum lenticellatum?
A2: Yes, while the specific activity of this compound was not investigated in the study, a related compound, 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone, demonstrated significant inhibitory activities against human cancer cell lines in vitro []. This suggests potential for further research into the bioactivity of tirucallane-type alkaloids like this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-Norleucine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester](/img/no-structure.png)
![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
![Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1148741.png)




![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
